

Application Notes: Pyramid-like DNA Origami for

**Targeted Cancer Therapy** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pyramid   |           |
| Cat. No.:            | B14252579 | Get Quote |

**APN-001** 

## Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of potent drugs, such as chemotherapeutics, while minimizing off-target toxicity. Nanoparticle-based delivery systems are at the forefront of this field, offering a means to control drug pharmacokinetics and biodistribution. DNA origami technology, a method for creating precisely defined nanostructures from DNA, has emerged as a highly programmable platform for building sophisticated drug delivery vehicles.[1][2][3] These self-assembled nanostructures can be engineered into various shapes, including **pyramid**-like 3D frames, which serve as robust carriers for therapeutic payloads.[4][5]

This document describes the application of a **pyramid**-shaped DNA origami nanostructure for the targeted delivery of Doxorubicin (DOX), a common chemotherapeutic agent, to cancer cells overexpressing the Epidermal Growth Factor Receptor (EGFR).

## **Principle of the Delivery System**

The delivery system is a 3D triangular DNA origami **pyramid**. Its mechanism involves four key stages:

 Synthesis & Assembly: A long single-stranded scaffold DNA (typically from the M13 bacteriophage genome) is folded into a rigid pyramid shape by hundreds of short "staple"



strands through a thermal annealing process.[6]

- Drug Loading: Doxorubicin is loaded onto the DNA **pyramid** primarily through intercalation between the DNA base pairs.[2][4]
- Targeting: Staple strands at the vertices of the pyramid are modified with targeting ligands (e.g., aptamers or antibodies) that specifically bind to receptors overexpressed on cancer cells, such as EGFR.[7]
- Internalization & Drug Release: Upon binding to the EGFR on the cancer cell surface, the DNA pyramid is internalized via receptor-mediated endocytosis. The acidic environment of the endosome and lysosome helps to destabilize the structure and release the intercalated Doxorubicin, which then travels to the nucleus to induce cell death.

# **Quantitative Performance Data**

The performance of the EGFR-targeted DNA Origami **Pyramid**s carrying Doxorubicin (DOX-Pyr-EGFR) is summarized below. The data represents typical results obtained from in vitro experiments.

Table 1: Physicochemical Properties

| Parameter                  | Value              | Method of Analysis                   |
|----------------------------|--------------------|--------------------------------------|
| Shape                      | Triangular Pyramid | Atomic Force Microscopy (AFM)        |
| Average Size (Edge Length) | ~100 nm            | Dynamic Light Scattering (DLS) / AFM |
| Polydispersity Index (PDI) | < 0.2              | Dynamic Light Scattering (DLS)       |
| Zeta Potential             | -15 mV to -25 mV   | Electrophoretic Light Scattering     |

| Stability | Stable in cell culture medium for > 24h | Agarose Gel Electrophoresis |

Table 2: Drug Loading and Encapsulation Efficiency



| Parameter                   | Value             | Method of Analysis  |
|-----------------------------|-------------------|---------------------|
| Drug Loaded                 | Doxorubicin (DOX) | -                   |
| Loading Method              | Intercalation     | -                   |
| Drug Loading Capacity (wt%) | 5 - 10%           | UV-Vis Spectroscopy |

| Encapsulation Efficiency | 50 - 70%[3] | Fluorescence Spectroscopy |

Table 3: In Vitro Drug Release Profile

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
|--------------|----------------------------------|----------------------------------|
| 1            | ~5%                              | ~15%                             |
| 6            | ~12%                             | ~35%                             |
| 12           | ~18%                             | ~55%                             |
| 24           | ~25%                             | ~70%                             |

| 48 | ~30% | ~85% |

Table 4: In Vitro Efficacy in A549 Lung Cancer Cells (EGFR-positive)

| Formulation                       | IC50 (μM of DOX) | Notes                            |
|-----------------------------------|------------------|----------------------------------|
| Free Doxorubicin                  | 2.5              | High cytotoxicity, non-targeted. |
| DOX-loaded Pyramid (non-targeted) | 1.8              | Enhanced uptake via EPR effect.  |

| DOX-Pyr-EGFR (targeted) | 0.9 | Significantly enhanced targeted killing. |

# **Visualizations**



## **Signaling Pathway and Delivery Mechanism**

The DNA origami **pyramid** is designed to target the EGFR signaling pathway, which is crucial in many cancers for promoting cell proliferation and survival.[8][9][10] By delivering Doxorubicin directly to EGFR-overexpressing cells, the system ensures high local drug concentration, leading to effective apoptosis while minimizing systemic side effects.





Click to download full resolution via product page

Caption: Targeted delivery and mechanism of action on the EGFR pathway.



# **Experimental Workflow**

The evaluation of the targeted DNA origami delivery system follows a structured workflow, from synthesis and characterization to in vitro efficacy assessment.





Click to download full resolution via product page

Caption: Workflow for synthesis and evaluation of the delivery system.



# Experimental Protocols Protocol 1: Synthesis of DNA Origami Pyramids

This protocol describes the self-assembly of DNA origami nanostructures through thermal annealing.

#### Materials:

- M13mp18 single-stranded DNA (scaffold) (7249 nt)
- Custom staple strands (lyophilized)
- Nuclease-free water
- Folding Buffer (10x): 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 100 mM MgCl<sub>2</sub>
- · Thermal cycler
- Low-bind microcentrifuge tubes

#### Procedure:

- Staple Strand Preparation: Resuspend lyophilized staple strands in nuclease-free water to a final concentration of 100  $\mu$ M to create a stock mix.
- Folding Reaction Setup: In a low-bind PCR tube, combine the following components:
  - M13mp18 scaffold DNA (to a final concentration of 20 nM)
  - Staple strand mix (to a final concentration of 200 nM, a 10-fold excess)
  - 10x Folding Buffer (to a final concentration of 1x)
  - Nuclease-free water to reach the final volume (e.g., 50 μL).
- Thermal Annealing: Place the tube in a thermal cycler and run the following program:[11]
  - Heat to 80°C and hold for 5 minutes.



- Cool down from 80°C to 60°C at a rate of 1°C per 5 minutes.
- Cool down from 60°C to 25°C at a rate of 1°C per 20 minutes.
- Hold at 4°C.
- Purification: Purify the folded origami structures from excess staple strands using agarose gel electrophoresis (1.5% agarose gel with 1x TBE buffer containing 11 mM MgCl<sub>2</sub>) or spin filtration.
- Characterization: Confirm the formation and integrity of the pyramid structures using Atomic Force Microscopy (AFM) on a mica surface. Determine the size distribution and concentration using Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA).[12][13]

## **Protocol 2: Doxorubicin Loading**

This protocol details the intercalation of Doxorubicin (DOX) into the purified DNA **pyramids**.

#### Materials:

- Purified DNA origami pyramids
- Doxorubicin hydrochloride
- Reaction Buffer: 1x PBS with 10 mM MgCl<sub>2</sub>
- Spectrofluorometer

## Procedure:

- Prepare a 1 mg/mL stock solution of Doxorubicin in nuclease-free water.
- In a low-bind tube, mix the purified DNA pyramids with Doxorubicin. A typical molar ratio is 1
   DNA pyramid to 1000 DOX molecules.
- Incubate the mixture at room temperature for 24 hours in the dark to allow for intercalation.



- Remove unbound DOX by spin filtration (using a 100 kDa MWCO filter) until the filtrate is clear.
- Quantify the amount of loaded DOX by measuring the fluorescence of the DOX-loaded pyramids (Excitation: ~480 nm, Emission: ~590 nm) and comparing it to a standard curve of free DOX.

## **Protocol 3: In Vitro Cell Viability (MTT Assay)**

This protocol assesses the cytotoxicity of the DOX-loaded DNA pyramids on cancer cells.[14]

#### Materials:

- A549 cells (or other EGFR-positive cell line)
- DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- 96-well cell culture plates
- Free DOX, DOX-Pyramid, and DOX-Pyr-EGFR formulations
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

### Procedure:

- Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Cell Treatment: Prepare serial dilutions of the test formulations (Free DOX, DOX-Pyramid, DOX-Pyr-EGFR) in fresh cell culture medium.
- Remove the old medium from the wells and add 100  $\mu$ L of the diluted formulations. Include wells with untreated cells as a control.



- Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for another 4 hours.
   Viable cells will convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the Drug Encapsulation Ability of Functional DNA Origami Nanostructures: Current Understanding and Future Prospects on Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-lapse live cell imaging to monitor doxorubicin release from DNA origami nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Synthesis of DNA Origami Scaffolds: Current and Emerging Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]



- 9. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocols | I, Nanobot [inanobotdresden.github.io]
- 12. Characterization of DNA Origami Nanostructures for Size and Concentration by Dynamic Light Scattering and Nanoparticle Tracking Analysis | NSF Public Access Repository [par.nsf.gov]
- 13. Drug Delivery Nanoparticles | Precision Analysis with Envision NTA [hyperionanalytical.com]
- 14. Assessing nanotoxicity in cells in vitro PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Pyramid-like DNA Origami for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14252579#pyramid-delivery-systems-for-targeted-therapy]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com